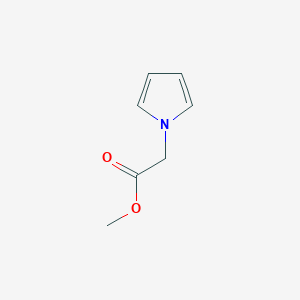

methyl 2-(1H-pyrrol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrrol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLJOUCIMGIKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458973 | |

| Record name | Methyl (1H-pyrrol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-72-8 | |

| Record name | Methyl (1H-pyrrol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-pyrrol-1-yl)acetate is a key organic intermediate characterized by a pyrrole ring N-substituted with a methyl acetate group. This bifunctional molecule serves as a versatile building block in medicinal chemistry and materials science. The pyrrole nucleus is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The presence of the methyl ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the synthesis of diverse compound libraries for drug discovery. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of methyl 2-(1H-pyrrol-1-yl)acetate, with a focus on practical laboratory protocols and the underlying chemical principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of methyl 2-(1H-pyrrol-1-yl)acetate is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of Methyl 2-(1H-pyrrol-1-yl)acetate

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| CAS Number | 50966-72-8 | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

| Boiling Point | Not experimentally determined; estimated to be in the range of 80-100 °C at reduced pressure | Estimation based on related structures[3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, methanol, and DMF. | [4] |

Table 2: Predicted Spectroscopic Data for Methyl 2-(1H-pyrrol-1-yl)acetate

| Technique | Expected Chemical Shifts / Peaks | Rationale |

| ¹H NMR (CDCl₃) | δ ~6.7 (t, 2H, pyrrole-Hα), δ ~6.2 (t, 2H, pyrrole-Hβ), δ ~4.8 (s, 2H, N-CH₂), δ ~3.7 (s, 3H, O-CH₃) | The chemical shifts are estimated based on the known spectra of pyrrole and methyl acetate. The pyrrole protons are expected to appear as triplets due to coupling with each other. The methylene and methyl protons will appear as singlets.[5][6] |

| ¹³C NMR (CDCl₃) | δ ~169 (C=O, ester), δ ~121 (pyrrole Cα), δ ~109 (pyrrole Cβ), δ ~52 (O-CH₃), δ ~50 (N-CH₂) | The ester carbonyl will be the most downfield signal. The chemical shifts of the pyrrole carbons are based on literature values for N-substituted pyrroles. |

| IR (cm⁻¹) | ~1750 (C=O, ester stretch), ~2950-2850 (C-H, aliphatic stretch), ~1500-1400 (pyrrole ring stretch) | The strong ester carbonyl stretch is a characteristic feature. |

| Mass Spec (EI) | Expected M⁺ at m/z = 139. Other fragments: m/z = 80 ([M-CO₂CH₃]⁺), 67 ([pyrrole]⁺) | The molecular ion peak is expected. Fragmentation is likely to involve the loss of the methoxycarbonyl group.[7] |

Synthetic Protocols

The most direct and widely employed method for the synthesis of methyl 2-(1H-pyrrol-1-yl)acetate is the N-alkylation of pyrrole with a methyl haloacetate. This reaction proceeds via the deprotonation of the pyrrole nitrogen to form the pyrrolide anion, which then acts as a nucleophile.

Method 1: Base-Mediated N-Alkylation

This protocol utilizes a strong base, such as sodium hydride (NaH), to quantitatively deprotonate pyrrole, followed by reaction with methyl 2-bromoacetate.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) and anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the pyrrolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl 2-bromoacetate (1.1 eq.) dropwise via the dropping funnel.

-

Heating and Monitoring: After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).[3]

-

Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure methyl 2-(1H-pyrrol-1-yl)acetate.[3]

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of pyrrole (pKa ≈ 17.5). NaH is ideal as the only byproduct is hydrogen gas, which is easily removed.[8]

-

Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the pyrrolide anion and facilitate the Sₙ2 reaction. DMF is a good choice due to its high boiling point and ability to solvate cations.

-

Inert Atmosphere: The pyrrolide anion is sensitive to air and moisture, so a nitrogen or argon atmosphere is crucial to prevent quenching of the anion and other side reactions.

-

Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to control the reaction rate. The subsequent alkylation is heated to increase the reaction rate.

Method 2: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases like NaH. In this method, a quaternary ammonium salt transfers the pyrrolide anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrrole (1.0 eq.), powdered potassium carbonate (K₂CO₃) (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.) in a suitable solvent like acetonitrile or toluene.

-

Addition of Alkylating Agent: Add methyl 2-chloroacetate or methyl 2-bromoacetate (1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Advantages of Phase-Transfer Catalysis:

-

Avoids the use of hazardous and moisture-sensitive reagents like NaH.

-

Often requires milder reaction conditions.

-

The work-up procedure is generally simpler.

Applications in Drug Discovery and Development

Methyl 2-(1H-pyrrol-1-yl)acetate is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.

For instance, pyrrole-containing acetic acid derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes.[9] The synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, a known aldose reductase inhibitor, highlights the utility of the pyrrole-acetic acid scaffold in medicinal chemistry.[9]

Furthermore, the pyrrole-acetate moiety can be incorporated into larger molecular frameworks to modulate their physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.

Conclusion

This guide has provided a detailed overview of the synthesis, properties, and applications of methyl 2-(1H-pyrrol-1-yl)acetate. The N-alkylation of pyrrole, either through a strong base-mediated approach or via phase-transfer catalysis, represents a reliable and efficient method for its preparation. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in the field of drug discovery and development. The provided protocols and mechanistic insights are intended to facilitate the successful synthesis and utilization of this important chemical building block.

References

-

The Good Scents Company. 2-acetyl-1-methyl pyrrole. Available from: [Link]

-

Zeng, G., et al. Methyl (1H-pyrrol-2-ylcarbonylamino)acetate. Acta Crystallographica Section E: Structure Reports Online. 2008, 64(10), o1867. Available from: [Link]

-

Maharramov, A., et al. SYNTHESIS AND IN SILICO ADME PROFILING OF NOVEL PYRROLE DERIVATIVES. Baku State University Journal of Chemistry and Material Sciences. 2025. Available from: [Link]

-

Anagnostou, C., Nicolaou, I., & Demopoulos, V. J. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie. 2002, 57(7), 435-7. Available from: [Link]

-

NIST. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester. Available from: [Link]

-

ResearchGate. Practical Synthesis of Pharmaceutically Relevant Pyrroles from α,β‐Unsaturated Aldehydes and Phenacyl Azides. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

SpectraBase. Methyl 1-methylpyrrol-2-yl ketone. Available from: [Link]

-

Science of Synthesis. Sodium Hydride. Available from: [Link]

-

El-Shafei, A., et al. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules. 2018, 23(11), 2824. Available from: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

-

Matrix Fine Chemicals. METHYL 2-(1H-PYRROL-1-YL)ACETATE. Available from: [Link]

Sources

- 1. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 2. METHYL 2-(1H-PYRROL-1-YL)ACETATE | CAS 50966-72-8 [matrix-fine-chemicals.com]

- 3. 2-acetyl-1-methyl pyrrole, 932-16-1 [thegoodscentscompany.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 6. ethyl 2-(2-methyl-1H-pyrrol-3-yl)acetate | C9H13NO2 | CID 67330180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 8. Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate [myskinrecipes.com]

- 9. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectral Data of N-Pyrrolyl Acetates

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the ¹H NMR spectrum of ethyl 2-(1H-pyrrol-1-yl)acetate as a close and structurally similar analogue to methyl 2-(1H-pyrrol-1-yl)acetate. Extensive searches of scientific databases, including the Spectral Database for Organic Compounds (SDBS), did not yield a publicly available experimental ¹H NMR spectrum for methyl 2-(1H-pyrrol-1-yl)acetate. The analysis of the ethyl ester analogue provides valuable and transferable insights into the spectral features of this class of compounds.

Introduction: The Significance of N-Pyrrolyl Acetates and the Power of NMR

N-substituted pyrroles, particularly those bearing an acetic acid ester moiety at the nitrogen atom, are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The pyrrole ring is a key structural motif in numerous biologically active natural products and synthetic drugs. The N-acetic acid ester functionality provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in organic synthesis.

Precise structural elucidation is paramount in the development of novel compounds. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for determining the structure of organic molecules in solution. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, in particular, provides a wealth of information about the chemical environment of hydrogen atoms within a molecule, revealing details about connectivity, symmetry, and stereochemistry.

This in-depth guide will focus on the interpretation of the ¹H NMR spectrum of ethyl 2-(1H-pyrrol-1-yl)acetate. We will dissect the spectrum, assigning each signal to its corresponding proton and explaining the underlying principles of chemical shift, spin-spin coupling, and integration. Furthermore, we will provide a detailed experimental protocol for acquiring a high-quality spectrum and discuss how the spectral data of this ethyl ester analogue can be used to confidently predict the spectrum of the corresponding methyl ester.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first examine the molecular structure of ethyl 2-(1H-pyrrol-1-yl)acetate and identify the distinct proton environments.

Figure 1. Molecular structure of ethyl 2-(1H-pyrrol-1-yl)acetate with proton environments labeled (A-E).

As illustrated in Figure 1, there are five distinct sets of non-equivalent protons in ethyl 2-(1H-pyrrol-1-yl)acetate:

-

Protons (A): The two protons of the methylene group attached to the pyrrole nitrogen (-N-CH₂ -).

-

Protons (B): The two protons at the α-positions (C2 and C5) of the pyrrole ring.

-

Protons (C): The two protons at the β-positions (C3 and C4) of the pyrrole ring.

-

Protons (D): The two protons of the methylene group of the ethyl ester (-O-CH₂ -CH₃).

-

Protons (E): The three protons of the methyl group of the ethyl ester (-O-CH₂-CH₃ ).

¹H NMR Spectral Data of Ethyl 2-(1H-Pyrrol-1-yl)acetate

The following table summarizes the experimental ¹H NMR spectral data for ethyl 2-(1H-pyrrol-1-yl)acetate, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| E | ~1.25 | Triplet (t) | ~7.1 | 3H |

| D | ~4.20 | Quartet (q) | ~7.1 | 2H |

| A | ~4.80 | Singlet (s) | - | 2H |

| C | ~6.15 | Triplet (t) | ~2.1 | 2H |

| B | ~6.65 | Triplet (t) | ~2.1 | 2H |

Detailed Spectral Analysis and Interpretation

A thorough analysis of each signal provides a complete picture of the molecule's structure.

-

Signal E (~1.25 ppm, 3H, triplet): This upfield signal corresponds to the three protons of the terminal methyl group of the ethyl ester. Its integration value of 3H confirms this assignment. The signal is split into a triplet due to coupling with the adjacent two protons of the methylene group (Protons D), following the n+1 rule (2+1=3). The coupling constant is approximately 7.1 Hz, a typical value for vicinal coupling in an ethyl group.

-

Signal D (~4.20 ppm, 2H, quartet): This signal is assigned to the two protons of the methylene group of the ethyl ester. The downfield chemical shift, compared to the methyl protons, is due to the deshielding effect of the adjacent oxygen atom. The integration of 2H is consistent with a methylene group. The signal appears as a quartet because of coupling to the three neighboring methyl protons (Protons E), as predicted by the n+1 rule (3+1=4). The coupling constant of ~7.1 Hz matches that of the methyl triplet, confirming the connectivity within the ethyl group.

-

Signal A (~4.80 ppm, 2H, singlet): This sharp singlet is attributed to the two protons of the methylene group directly attached to the pyrrole nitrogen. Its downfield position is a result of the deshielding effect of the nitrogen atom and the adjacent carbonyl group. The integration of 2H supports this assignment. The absence of splitting (a singlet) indicates that there are no adjacent protons, which is consistent with its position between the nitrogen and the carbonyl carbon.

-

Signal C (~6.15 ppm, 2H, triplet): This signal arises from the two protons at the β-positions (C3 and C4) of the pyrrole ring. In an N-substituted pyrrole, the β-protons are typically found more upfield than the α-protons. The integration value of 2H is in agreement with this assignment. The triplet multiplicity is due to coupling with the two neighboring α-protons (one on each adjacent carbon), with a small coupling constant of approximately 2.1 Hz, which is characteristic of four-bond coupling in pyrrole rings.

-

Signal B (~6.65 ppm, 2H, triplet): This downfield signal in the aromatic region is assigned to the two protons at the α-positions (C2 and C5) of the pyrrole ring. The proximity to the electron-withdrawing nitrogen atom causes these protons to be more deshielded than the β-protons. The integration of 2H confirms that there are two equivalent protons. Similar to the β-protons, this signal appears as a triplet due to coupling with the two adjacent β-protons, with a matching coupling constant of ~2.1 Hz.

Predicting the ¹H NMR Spectrum of Methyl 2-(1H-Pyrrol-1-yl)acetate

Based on the detailed analysis of the ethyl ester, we can confidently predict the ¹H NMR spectrum of the target molecule, methyl 2-(1H-pyrrol-1-yl)acetate. The signals for the pyrrole ring protons (B and C) and the N-methylene protons (A) would be expected at very similar chemical shifts and with the same multiplicities and coupling constants. The only difference will be in the ester portion of the molecule.

Instead of the quartet and triplet of the ethyl group, a methyl ester would exhibit a single, sharp singlet for the three methyl protons (-O-CH₃). This singlet would be expected to appear around 3.7-3.8 ppm, a typical chemical shift for methyl esters. The integration value for this new singlet would be 3H.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard, field-proven protocol for obtaining a high-quality ¹H NMR spectrum of a compound like ethyl 2-(1H-pyrrol-1-yl)acetate.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of the purified compound.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for many organic compounds and has a residual proton signal at a known chemical shift (δ ~7.26 ppm) that can be used for reference.

-

Standard: Ensure the CDCl₃ contains 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Procedure:

-

Place the weighed sample in a clean, dry vial.

-

Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Procedure:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise ratio).

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and measure the coupling constants.

-

Figure 2. Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion: A Self-Validating System of Structural Confirmation

The ¹H NMR spectrum of ethyl 2-(1H-pyrrol-1-yl)acetate provides a clear and unambiguous confirmation of its molecular structure. Each signal's chemical shift, multiplicity, and integration value are in complete agreement with the expected electronic environment and connectivity of the protons. The analysis of this spectrum serves as an excellent proxy for understanding the spectral features of the closely related methyl 2-(1H-pyrrol-1-yl)acetate, demonstrating the predictive power of NMR spectroscopy. For drug development professionals and researchers, a thorough understanding of these spectral details is crucial for verifying the identity and purity of synthetic intermediates and final products, ensuring the integrity of their scientific endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-(1H-pyrrol-1-yl)acetate

This guide provides a detailed exploration of the mass spectrometric behavior of methyl 2-(1H-pyrrol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's fragmentation patterns under electron ionization (EI), offering a robust framework for its identification and characterization. We will delve into the theoretical underpinnings of its mass spectrum, propose detailed fragmentation pathways, and provide a comprehensive experimental protocol for its analysis.

Part 1: Introduction to Methyl 2-(1H-pyrrol-1-yl)acetate

Methyl 2-(1H-pyrrol-1-yl)acetate is a heterocyclic organic compound featuring a pyrrole ring N-substituted with a methyl acetate group. The pyrrole moiety is a fundamental scaffold in numerous natural products and pharmacologically active molecules. The presence of the ester functionality provides a versatile handle for further synthetic modifications, making this compound a valuable building block in medicinal chemistry and materials science. Understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and structural confirmation.

Part 2: Theoretical Electron Ionization (EI) Mass Spectrometry Analysis

2.1. The Molecular Ion

Upon electron ionization, methyl 2-(1H-pyrrol-1-yl)acetate (C₇H₉NO₂, molecular weight: 139.15 g/mol ) is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 139. The aromaticity of the pyrrole ring should lend moderate stability to the molecular ion, making it observable in the mass spectrum.

2.2. Proposed Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to be driven by the lability of the substituent group on the pyrrole nitrogen and the characteristic fragmentation of the ester moiety. The primary fragmentation routes are proposed as follows:

-

Loss of the Methoxycarbonylmethyl Radical (•CH₂COOCH₃) : Cleavage of the N-CH₂ bond is a highly probable fragmentation pathway for N-alkylated pyrroles.[1] This would result in the loss of a methoxycarbonylmethyl radical (mass = 73 Da), leading to the formation of the pyrrole cation at m/z 66 .

-

Loss of the Methoxy Radical (•OCH₃) : Esters are known to undergo fragmentation via the loss of the alkoxy group.[2] In this case, the loss of a methoxy radical (mass = 31 Da) from the molecular ion would yield an acylium ion at m/z 108 .

-

Loss of Formaldehyde (CH₂O) : Rearrangement and subsequent elimination of a neutral formaldehyde molecule (mass = 30 Da) from the molecular ion could lead to a fragment ion at m/z 109 .

-

Formation of the Pyrrolylmethyl Cation : Alpha-cleavage of the ester group could lead to the formation of a stabilized pyrrolylmethyl cation at m/z 80 through the loss of the •COOCH₃ radical (mass = 59 Da).

Part 3: Data Presentation and Visualization

3.1. Summary of Predicted Mass Spectral Data

The following table summarizes the key predicted ions in the EI mass spectrum of methyl 2-(1H-pyrrol-1-yl)acetate.

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

| 139 | Molecular Ion [M]⁺• | [C₇H₉NO₂]⁺• | Parent ion |

| 108 | [M - •OCH₃]⁺ | [C₆H₆NO]⁺ | Loss of methoxy radical |

| 80 | [M - •COOCH₃]⁺ | [C₅H₆N]⁺ | Formation of pyrrolylmethyl cation |

| 66 | [M - •CH₂COOCH₃]⁺ | [C₄H₄N]⁺ | Loss of the N-substituent |

3.2. Proposed Fragmentation Pathway Diagram

The logical flow of the proposed fragmentation pathways is illustrated in the following diagram:

Caption: Proposed EI fragmentation pathways of methyl 2-(1H-pyrrol-1-yl)acetate.

Part 4: Experimental Protocol for GC-MS Analysis

This section provides a standard operating procedure for the analysis of methyl 2-(1H-pyrrol-1-yl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Solvent Selection : Use a high-purity volatile solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

-

Concentration : Prepare a stock solution of methyl 2-(1H-pyrrol-1-yl)acetate at a concentration of 1 mg/mL.

-

Working Solution : Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

-

Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of a small, volatile organic molecule like methyl 2-(1H-pyrrol-1-yl)acetate.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Part 5: Conclusion

The mass spectrometry of methyl 2-(1H-pyrrol-1-yl)acetate, while not empirically documented in public repositories, can be reliably predicted through the application of fundamental fragmentation principles. The expected fragmentation patterns, dominated by the loss of the N-substituent and characteristic ester cleavages, provide a clear and diagnostic fingerprint for this molecule. This in-depth guide offers a solid theoretical foundation and a practical experimental framework for researchers and scientists working with this and structurally related compounds, ensuring accurate identification and characterization in complex matrices.

Part 6: References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 2-(1H-pyrrol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 2-(1H-pyrrol-1-yl)acetate. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the vibrational spectroscopy of this heterocyclic compound. This guide is structured to provide not just data, but a foundational understanding of how the molecular structure of methyl 2-(1H-pyrrol-1-yl)acetate dictates its infrared absorption characteristics, making it an invaluable resource for researchers in synthesis, quality control, and materials science.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

Methyl 2-(1H-pyrrol-1-yl)acetate is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle that is a core component of many biologically significant molecules, including porphyrins and certain pharmaceuticals. The introduction of a methyl acetate group onto the pyrrole nitrogen atom creates a molecule with distinct functionalities that are crucial to its chemical reactivity and potential applications.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structural integrity and purity. For a molecule like methyl 2-(1H-pyrrol-1-yl)acetate, FT-IR spectroscopy is an essential tool for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Molecular Structure and Predicted Vibrational Modes

To fully interpret the FT-IR spectrum, it is essential to first understand the molecular structure of methyl 2-(1H-pyrrol-1-yl)acetate and the expected vibrational modes associated with its constituent functional groups.

Figure 1: Molecular structure of methyl 2-(1H-pyrrol-1-yl)acetate highlighting the key functional groups.

The molecule can be dissected into three key regions for spectral analysis:

-

The Pyrrole Ring: A five-membered aromatic ring containing a nitrogen atom. Its key vibrations include C-H stretching, C=C stretching, C-N stretching, and in-plane and out-of-plane C-H bending.

-

The Ester Group: Characterized by a carbonyl group (C=O) and two C-O single bonds. This group gives rise to some of the most intense and diagnostically useful peaks in the spectrum.

-

The Methylene Bridge (-CH2-): This flexible linker connects the pyrrole ring to the acetate group and will exhibit characteristic alkane C-H stretching and bending vibrations.

Detailed FT-IR Spectral Analysis

Based on established group frequencies from the literature for pyrroles, esters, and alkyl chains, we can predict the FT-IR spectrum of methyl 2-(1H-pyrrol-1-yl)acetate.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

-

Aromatic C-H Stretching (Pyrrole Ring): The C-H bonds on the pyrrole ring are expected to show absorption bands in the range of 3100-3150 cm⁻¹ . These are typically of medium to weak intensity.

-

Aliphatic C-H Stretching (Methylene and Methyl Groups): The methylene (-CH₂) bridge and the methyl (-CH₃) group of the ester will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. Specifically, asymmetric stretches appear at higher wavenumbers (around 2950 cm⁻¹) while symmetric stretches are found at lower wavenumbers (around 2870 cm⁻¹).

The Double Bond Region (1800-1600 cm⁻¹)

This region is primarily characterized by the strong carbonyl stretch of the ester group.

-

Ester C=O Stretching: This is one of the most prominent and easily identifiable peaks in the spectrum. For a saturated ester like methyl acetate, the C=O stretching vibration is expected to appear as a very strong and sharp band around 1735-1750 cm⁻¹ [1]. Its precise position can be influenced by conjugation and solvent effects, though in this case, the carbonyl is insulated from the pyrrole ring by the methylene group.

-

Pyrrole Ring C=C Stretching: The aromatic C=C stretching vibrations of the pyrrole ring typically appear in the region of 1450-1600 cm⁻¹ [2]. These bands are usually of medium to strong intensity and can sometimes appear as a pair of bands.

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

-

C-H Bending Vibrations:

-

The methylene scissoring vibration is expected around 1450-1470 cm⁻¹ .

-

The methyl symmetric bending (umbrella mode) will be visible near 1375 cm⁻¹ .

-

In-plane C-H bending vibrations of the pyrrole ring are found in the 1000-1300 cm⁻¹ range[2].

-

Out-of-plane C-H bending vibrations of the pyrrole ring give rise to strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the ring[2].

-

-

C-O and C-N Stretching Vibrations:

-

Esters characteristically show two C-O stretching bands. The asymmetric C-O-C stretch is typically a strong band found between 1250-1150 cm⁻¹ , while the symmetric stretch appears at 1000-1100 cm⁻¹ [1]. These are often referred to as the "ester bands" along with the C=O stretch.

-

The C-N stretching vibrations of the pyrrole ring are expected in the 1100-1300 cm⁻¹ region and are often coupled with other vibrations[2].

-

Summary of Predicted FT-IR Data

The following table summarizes the expected key vibrational frequencies for methyl 2-(1H-pyrrol-1-yl)acetate.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3150 | C-H Stretch | Pyrrole Ring | Medium-Weak |

| 2850-3000 | C-H Stretch | -CH₂- and -CH₃ | Medium |

| 1735-1750 | C=O Stretch | Ester | Very Strong, Sharp |

| 1450-1600 | C=C Stretch | Pyrrole Ring | Medium-Strong |

| 1450-1470 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1375 | C-H Bend (Symmetric) | -CH₃ | Medium |

| 1250-1150 | C-O-C Asymmetric Stretch | Ester | Strong |

| 1100-1300 | C-N Stretch | Pyrrole Ring | Medium |

| 1000-1100 | C-O-C Symmetric Stretch | Ester | Medium-Strong |

| 700-900 | C-H Out-of-Plane Bend | Pyrrole Ring | Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a liquid or solid sample like methyl 2-(1H-pyrrol-1-yl)acetate.

Sample Preparation

-

For a Liquid Sample (if the compound is an oil): A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin film.

-

For a Solid Sample: The most common method is to prepare a KBr pellet. A few milligrams of the solid sample are finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR): This is a modern and rapid technique. A small amount of the sample (liquid or solid) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrument Setup and Data Acquisition

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the spectrum is acquired.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 2: A simplified workflow for acquiring an FT-IR spectrum.

Conclusion

The FT-IR spectrum of methyl 2-(1H-pyrrol-1-yl)acetate is a powerful fingerprint for its structural identification. The key diagnostic bands include the very strong ester C=O stretch around 1735-1750 cm⁻¹, the two characteristic C-O ester stretches in the 1250-1000 cm⁻¹ region, and the various C-H and ring vibrations of the pyrrole and alkyl moieties. By understanding the origins of these absorption bands, researchers can confidently verify the synthesis of this compound, assess its purity, and utilize FT-IR spectroscopy as a reliable tool in their research and development endeavors.

References

-

The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (1H-pyrrol-2-ylcarbonylamino)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of acetate group. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpyrrole-2-acetate. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetic acid, pentyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Infrared Investigation of Acetic Acid and Acetic Acid-d Vapors and a Vibrational Assignment for the Monomeric Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Geometry and vibrations of N-methylpyrrole in the S0 state studied by dispersed fluorescence spectroscopy and ab initio calculations. Retrieved from [Link]

-

MDPI. (2024). Metabolome and Transcriptome Unveil the Correlated Metabolites and Transcripts with 2-acetyl-1-pyrroline in Fragrant Rice. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-pyrrol-1-yl)acetate is a valuable bifunctional organic molecule. It incorporates the pyrrole nucleus, a common motif in numerous biologically active compounds, and a methyl acetate group at the 1-position. This methyl acetate moiety serves as a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion into amides. Consequently, this compound is a key building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed examination of the essential starting materials and the underlying chemical principles for the successful synthesis of methyl 2-(1H-pyrrol-1-yl)acetate, focusing on the widely employed N-alkylation of pyrrole.

Core Synthetic Strategy: N-Alkylation of Pyrrole

The most direct and common method for synthesizing methyl 2-(1H-pyrrol-1-yl)acetate is through the N-alkylation of pyrrole. This reaction involves the formation of a carbon-nitrogen bond between the nitrogen atom of the pyrrole ring and the electrophilic carbon of an alkylating agent. The overall transformation can be represented as follows:

General reaction scheme for the N-alkylation of pyrrole.

This process hinges on enhancing the nucleophilicity of the pyrrole nitrogen, which is achieved by deprotonation with a suitable base to form the pyrrolide anion. The resulting anion then participates in a nucleophilic substitution reaction with an appropriate electrophile.

Detailed Breakdown of Starting Materials and Reagents

The success of the synthesis is critically dependent on the judicious selection of the starting materials and reagents. Each component plays a crucial role in the reaction mechanism and overall efficiency.

The Pyrrole Moiety: The Nucleophilic Precursor

Pyrrole is an aromatic five-membered heterocycle. While the lone pair of electrons on the nitrogen atom is involved in the aromatic system, the N-H proton is acidic enough (pKa ≈ 17.5 in DMSO) to be removed by a sufficiently strong base. This deprotonation generates the pyrrolide anion, a potent nucleophile, due to the delocalization of the negative charge around the aromatic ring.[1] The choice of pyrrole as the starting material is straightforward, but its purity is important, as impurities can lead to side reactions and lower yields.

The Alkylating Agent: Introducing the Acetate Moiety

To introduce the methyl acetate group onto the pyrrole nitrogen, an electrophile containing this functional group is required. The most common and effective alkylating agents for this purpose are methyl haloacetates , such as:

-

Methyl chloroacetate (ClCH₂COOCH₃)

-

Methyl bromoacetate (BrCH₂COOCH₃)

These reagents feature an electrophilic sp³-hybridized carbon atom bonded to a halogen. The halogen acts as a good leaving group, facilitating a nucleophilic substitution reaction. Methyl bromoacetate is generally more reactive than methyl chloroacetate due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, often leading to faster reaction rates or allowing for milder reaction conditions. However, methyl chloroacetate is typically less expensive and may be sufficient for many applications.

The Base: The Key to Pyrrolide Anion Formation

The choice of base is arguably the most critical parameter in the N-alkylation of pyrrole. The base must be strong enough to quantitatively deprotonate the pyrrole N-H bond to form the pyrrolide anion.[2] A variety of bases have been successfully employed, and the selection often depends on the desired reaction conditions (e.g., solvent, temperature) and the reactivity of the alkylating agent.[3]

| Base | Common Solvent(s) | Typical Temperature | Key Considerations |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temp. | A strong, non-nucleophilic base. The reaction produces hydrogen gas, which must be safely vented. Often provides high yields. |

| Potassium Hydroxide (KOH) | DMSO, DMF | Room temp. to 60 °C | A strong, inexpensive base. The use of DMSO as a solvent can significantly enhance the reaction rate.[2] |

| Sodium Hydroxide (NaOH) | DMSO, DMF | Room temp. to 60 °C | Similar to KOH, but generally less reactive. Often used in phase-transfer catalysis conditions.[4] |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Reflux | A weaker base, often requiring higher temperatures. Suitable for more reactive alkylating agents.[3] |

Table 1: Comparison of Common Bases for the N-Alkylation of Pyrrole.

For a highly efficient and clean reaction, sodium hydride in an anhydrous polar aprotic solvent like DMF or THF is a classic and reliable choice. For cost-effectiveness and operational simplicity, powdered potassium hydroxide in DMSO is an excellent alternative.

The Solvent: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for this type of reaction. These solvents can solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the pyrrolide anion, leaving it highly nucleophilic.

-

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity, which helps to dissolve the pyrrolide salt and accelerate the SN2 reaction.[2][4]

-

Tetrahydrofuran (THF) is another suitable option, particularly when using sodium hydride.

-

Acetonitrile can also be used, especially with milder bases like potassium carbonate.[5]

Reaction Mechanism

The synthesis of methyl 2-(1H-pyrrol-1-yl)acetate via N-alkylation proceeds through a two-step mechanism:

-

Deprotonation: A strong base removes the acidic proton from the pyrrole nitrogen, forming the resonance-stabilized pyrrolide anion.

-

Nucleophilic Substitution (SN2): The pyrrolide anion acts as a nucleophile and attacks the electrophilic α-carbon of the methyl haloacetate. This displaces the halide ion in a concerted SN2 fashion, forming the desired product.

Caption: Reaction mechanism for the synthesis of methyl 2-(1H-pyrrol-1-yl)acetate.

Experimental Protocol

The following protocol is a representative example for the synthesis of methyl 2-(1H-pyrrol-1-yl)acetate using potassium hydroxide in dimethyl sulfoxide.

Materials:

-

Pyrrole

-

Potassium hydroxide (KOH), powdered

-

Methyl chloroacetate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add powdered potassium hydroxide (1.1 eq.). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Pyrrole Addition: Add anhydrous DMSO to the flask, followed by the slow addition of pyrrole (1.0 eq.) at room temperature.

-

Anion Formation: Stir the mixture at room temperature for 1 hour. The formation of the potassium pyrrolide salt may cause the mixture to become a slurry.

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl chloroacetate (1.05 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting pyrrole.[4]

-

Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 2-(1H-pyrrol-1-yl)acetate.[6]

Conclusion

The synthesis of methyl 2-(1H-pyrrol-1-yl)acetate is a robust and well-established process primarily achieved through the N-alkylation of pyrrole. The critical starting materials are pyrrole and a methyl haloacetate. The success of this synthesis is highly dependent on the selection of a suitable base and an appropriate polar aprotic solvent to facilitate the formation of the nucleophilic pyrrolide anion and the subsequent SN2 reaction. By carefully controlling the reaction conditions and understanding the role of each component, researchers can achieve high yields of this valuable synthetic intermediate.

References

- CN108191732B - Synthesis method of N-methylpyrrole - Google Patents. This patent describes various methods for the N-alkylation of pyrrole, highlighting different catalysts and reaction conditions. [URL not available]

- Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Technical Guide for Synthetic Intermediates - Benchchem.

-

Methyl (1H-pyrrol-2-ylcarbonylamino)acetate - PMC - NIH. This article provides an experimental procedure involving triethylamine as a base in acetonitrile. Available at: [Link]

-

1H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. This procedure details the purification of a pyrrole derivative by distillation under reduced pressure. Available at: [Link]

-

(PDF) 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - ResearchGate. This paper describes the synthesis of a dipyrromethane derivative using pyrrole. Available at: [Link]

- 1-Methylpyrrole synthesis - ChemicalBook. This source provides a specific protocol for the N-methylation of pyrrole using sodium hydroxide in DMSO. [URL not available]

-

pyrrolide anion - the NIST WebBook. This resource provides thermochemical data for the pyrrolide anion. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. This portal reviews various methods for the N-alkylation of heterocycles, including pyrrole. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Provides general information on the synthesis of pyrrolidine derivatives. Available at: [Link]

- Purification of methyl acetate - US3904676A - Google Patents. This patent describes methods for the purification of methyl acetate.

-

Please suggest best process for N-methyl pyrrole synthesis ? | ResearchGate. This discussion forum outlines various strong bases and conditions for the N-alkylation of pyrrole. Available at: [Link]

-

Pyrrolidine - Wikipedia. General information on pyrrolidine. Available at: [Link]

-

2-[(1H-Pyrrol-2-yl)methyl] - NIH. Details the synthesis of a dipyrromethane. Available at: [Link]

-

Pyrrole N–H Anion Complexes - PMC - NIH. Discusses the interaction of the pyrrole N-H bond with anions. Available at: [Link]

- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Describes the formation of the pyrrolide anion in a reaction mechanism. [URL not available]

Sources

- 1. pyrrolide anion [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 4. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl (1H-pyrrol-2-ylcarbonylamino)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Methyl 2-(1H-pyrrol-1-yl)acetate in Medicinal Chemistry

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole nucleus is a five-membered aromatic heterocycle that stands as a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Pyrrole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5]

Methyl 2-(1H-pyrrol-1-yl)acetate is a versatile synthetic intermediate that serves as an excellent starting point for the exploration of novel pyrrole-based therapeutic agents. The strategic placement of the acetic ester moiety on the pyrrole nitrogen provides a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the molecule to optimize its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds derived from methyl 2-(1H-pyrrol-1-yl)acetate.

I. Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate: A Key Building Block

The synthesis of methyl 2-(1H-pyrrol-1-yl)acetate is most readily achieved through the N-alkylation of pyrrole with a suitable haloacetate ester, such as methyl bromoacetate. This reaction proceeds via the deprotonation of the pyrrole nitrogen to form the pyrrolide anion, which then acts as a nucleophile.

Protocol 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate

Principle: This protocol details the N-alkylation of pyrrole using methyl bromoacetate in the presence of a base. Sodium hydride is a strong base that efficiently deprotonates pyrrole, while potassium carbonate offers a milder alternative.

Materials:

-

Pyrrole

-

Methyl bromoacetate

-

Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure (using Sodium Hydride in DMF):

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.0 eq.) in anhydrous DMF dropwise to the suspension over 30 minutes.

-

Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of methyl bromoacetate (1.1 eq.) in anhydrous DMF dropwise over 30 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford methyl 2-(1H-pyrrol-1-yl)acetate as a colorless to pale yellow oil.

Expected Yield: 70-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Derivatization of Methyl 2-(1H-pyrrol-1-yl)acetate for Anticancer Applications

The ester functionality of methyl 2-(1H-pyrrol-1-yl)acetate is a key site for derivatization. A common and effective strategy involves its conversion to a hydrazide, which can then be used as a synthon for various heterocyclic systems with potential anticancer activity. One such example is the synthesis of 1,2,4-triazole derivatives.

Workflow for the Synthesis of Pyrrole-Triazole Derivatives:

Caption: Synthetic workflow for pyrrole-triazole derivatives.

Protocol 2: Synthesis of 2-(1H-pyrrol-1-yl)acetohydrazide

Principle: This protocol describes the conversion of the methyl ester to the corresponding hydrazide via nucleophilic acyl substitution with hydrazine hydrate.

Materials:

-

Methyl 2-(1H-pyrrol-1-yl)acetate

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-(1H-pyrrol-1-yl)acetate (1.0 eq.) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (2.0-5.0 eq.) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(1H-pyrrol-1-yl)acetohydrazide as a solid.

Expected Yield: 85-95%

Protocol 3: Synthesis of 5-((1H-pyrrol-1-yl)methyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Principle: This protocol involves the reaction of the acetohydrazide with an aryl isothiocyanate to form an acyl thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization to form the triazole-thione ring.

Materials:

-

2-(1H-pyrrol-1-yl)acetohydrazide

-

Substituted aryl isothiocyanate

-

Ethanol or Methanol

-

Sodium hydroxide (2% aqueous solution)

-

Hydrochloric acid (3M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Thiosemicarbazide Formation: Dissolve 2-(1H-pyrrol-1-yl)acetohydrazide (1.0 eq.) in ethanol and add the substituted aryl isothiocyanate (1.0 eq.). Heat the mixture to reflux for 1-2 hours.

-

Cyclization: After cooling, add a 2% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for an additional 2-4 hours.

-

Precipitation: Cool the reaction mixture to room temperature and acidify with 3M hydrochloric acid until the product precipitates.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-((1H-pyrrol-1-yl)methyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

III. Biological Evaluation Protocols

A. Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Table 1: Example Anticancer Activity Data of Pyrrole Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

| Derivative A | MCF-7 | 15.2 |

| Derivative B | HCT116 | 10.7[3] |

| Derivative C | PC-3 | 25.8 |

| Doxorubicin | MCF-7 | 0.5 |

B. Anti-inflammatory Activity

Principle: This is a widely used model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema formation. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats (180-220 g)

-

Test compounds

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. The control group receives only the vehicle.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

C. Antibacterial Activity

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (e.g., Ciprofloxacin)

-

96-well microplates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Example Antibacterial Activity Data of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative D | S. aureus | 16 |

| Derivative E | E. coli | 32 |

| Ciprofloxacin | S. aureus | 0.5 |

| Ciprofloxacin | E. coli | 0.25 |

IV. Mechanistic Insights: Targeting Key Signaling Pathways

Pyrrole derivatives exert their therapeutic effects by modulating various cellular signaling pathways. In cancer, for instance, they have been shown to inhibit key protein kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

Signaling Pathway of EGFR/VEGFR Inhibition by Pyrrole Derivatives:

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.

In the context of inflammation, certain pyrrole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[7][8] This selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

V. Conclusion and Future Directions

Methyl 2-(1H-pyrrol-1-yl)acetate is a valuable and highly adaptable starting material for the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers to explore the therapeutic possibilities of this scaffold. Future research should focus on expanding the chemical space around this core structure, elucidating detailed structure-activity relationships, and exploring novel biological targets to unlock the full therapeutic potential of this privileged heterocyclic system.

References

-

Royal Society of Chemistry. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available from: [Link]

-

ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available from: [Link]

-

National Institutes of Health. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. Available from: [Link]

-

The University of Texas at Austin. N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. Available from: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

-

MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

-

PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Available from: [Link]

-

ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

-

PubMed. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

-

National Institutes of Health. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available from: [Link]

-

ScienceDirect. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Available from: [Link]

-

Polish Pharmaceutical Society. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available from: [Link]

-

National Institutes of Health. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC. Available from: [Link]

-

National Institutes of Health. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

PubMed. Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Available from: [Link]

-

Bentham Science. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available from: [Link]

-

MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available from: [Link]

-

Revue Roumaine de Chimie. SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Available from: [Link]

-

MDPI. Novel Antibacterial Approaches and Therapeutic Strategies. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

-

National Institutes of Health. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC. Available from: [Link]

-

National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

ACS Publications. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available from: [Link]

-

Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]

- Google Patents. Preparation method of hydrazide compound.

-

Royal Society of Chemistry. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]

-

ResearchGate. Reaction scope of cyclization of the thiosemicarbazide.All the reaction.... Available from: [Link]

-

Frontiers. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Available from: [Link]

- Google Patents. Method of synthesizing hydrazine compounds carboxylic acids.

-

ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]

-

National Institutes of Health. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Available from: [Link]

-

Aging-US. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

-

ResearchGate. (PDF) Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Available from: [Link]

-

National Institutes of Health. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC. Available from: [Link]

-

Pharmacia. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Available from: [Link]

-

National Institutes of Health. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Available from: [Link]

-

Royal Society of Chemistry. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available from: [Link]

-

RAIJMR. Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Available from: [Link]

-

Bentham Science. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available from: [Link]

-

Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: [Link]

-

MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available from: [Link]

Sources

- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]

Application Note & Protocol: Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate via N-Alkylation of Pyrrole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the N-alkylation of pyrrole with methyl bromoacetate to synthesize methyl 2-(1H-pyrrol-1-yl)acetate, a valuable building block in medicinal chemistry and materials science. The guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and includes critical insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of N-Alkylated Pyrroles

The pyrrole nucleus is a "privileged scaffold" in drug discovery, appearing in a vast array of natural products and pharmacologically active compounds.[1] The functionalization of the pyrrole nitrogen via N-alkylation is a cornerstone transformation in synthetic chemistry, enabling the modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The introduction of an acetic acid ester moiety, as in methyl 2-(1H-pyrrol-1-yl)acetate, provides a versatile chemical handle for further elaboration, such as amide bond formation or reduction to the corresponding alcohol, making it a highly strategic intermediate in the synthesis of complex molecular architectures.

This guide focuses on a robust and widely employed method for this transformation: the deprotonation of pyrrole followed by nucleophilic substitution with methyl bromoacetate. We will explore the critical parameters that govern the reaction's success, with a particular emphasis on achieving high regioselectivity for N-alkylation over the competing C-alkylation pathway.

Reaction Mechanism and Scientific Rationale

The alkylation of pyrrole is not a direct reaction; it requires the activation of the pyrrole nitrogen. The entire process can be understood as a two-step sequence: deprotonation followed by nucleophilic substitution (SN2).